molecular formula C23H19FN6O2S B2868978 4-(2-{[3-(3-Fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide CAS No. 866847-14-5

4-(2-{[3-(3-Fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide

Cat. No. B2868978
CAS RN: 866847-14-5
M. Wt: 462.5
InChI Key: MNTUYXXJPMNDHJ-UHFFFAOYSA-N
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Description

The compound “4-(2-{[3-(3-Fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide” is a complex organic molecule. It contains a triazoloquinazoline core, which is a type of heterocyclic compound. Heterocycles like this have been found to be versatile in drug design due to their structural similarities with purines . The compound also contains a fluorophenyl group and a sulfonamide group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, derivatives of the ring system benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone have been synthesized through a three-step reaction sequence . This process involves engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) in an atom-economical, one-pot, three-step cascade process .


Molecular Structure Analysis

The molecular structure of this compound is likely determined by 1D and 2D NMR spectroscopy and X-ray crystallography, as is common for compounds of this nature . The stereochemistry and relative configurations of the synthesized compounds can be determined using these techniques .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific reactive centers present in the molecule. As mentioned, the synthesis of similar compounds involves engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) in a cascade process .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. For instance, the 1H-NMR spectra of similar compounds have shown signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .

Scientific Research Applications

Synthesis and Biological Activity

  • Research has focused on the synthesis of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone, highlighting their bioactivities against specific pathogens. One study found that these derivatives showed excellent activity against Ralstonia solanacearum and Gibberella zeae, with inhibition rates surpassing commercial bactericides and fungicides. This suggests their potential as agricultural protectants or therapeutic agents against plant pathogens (Zhigang Zeng et al., 2016).

Antifungal and Antibacterial Activity

  • Quinazoline derivatives have been investigated for their antifungal and antibacterial activities. A particular study synthesized 3-Aryl-5H,13aH-quinolino(3,2-f)(1,2,4)triazolo(4,3-b)(1,2-diaza-4-sulpho)azepines and evaluated them against a panel of pathogenic strains. The findings indicated significant antimicrobial properties, suggesting these compounds could contribute to the development of new antimicrobial agents (H. Panwar & S. Singh, 2011).

Anticancer Potential

  • The exploration of quinazoline derivatives as anticancer agents has led to the identification of compounds with potent antitumoral properties. A study on the regioselective synthesis of 6-aryl-benzo[h][1,2,4]-triazolo[5,1-b]quinazoline-7,8-diones found these compounds exhibit strong antitumoral activities, highlighting their potential in cancer therapy (Liqiang Wu, Chong Zhang, & Weilin Li, 2013).

Antihistaminic Agents

  • Research into novel 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-ones has shown promising results for H1-antihistaminic activity. One compound emerged as significantly potent compared to chlorpheniramine maleate, indicating its potential as a new class of antihistamines with reduced sedation effects (V. Alagarsamy et al., 2009).

Antiviral Research

  • Novel sulfonamide derivatives incorporating the quinazoline nucleus have been synthesized and evaluated for their antiviral activities against a range of viruses, including influenza A and severe acute respiratory syndrome coronavirus. This research opens the door for these compounds to be considered in the development of new antiviral drugs (P. Selvam et al., 2007).

Future Directions

The future directions for research on this compound could involve further exploration of its potential applications in medicinal chemistry. For instance, the triazolo[1,5-a]pyrimidine scaffold has found numerous applications in medicinal chemistry . Further studies could also explore the synthesis of other derivatives and analogues of this compound .

properties

IUPAC Name

4-[2-[[3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN6O2S/c24-17-5-3-4-16(14-17)21-23-27-22(19-6-1-2-7-20(19)30(23)29-28-21)26-13-12-15-8-10-18(11-9-15)33(25,31)32/h1-11,14H,12-13H2,(H,26,27)(H2,25,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTUYXXJPMNDHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC(=CC=C4)F)NCCC5=CC=C(C=C5)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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